
1-methyl-2-oxo-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of dihydropyridine derivatives has been explored in various studies. For instance, a diversity-oriented synthesis approach was used to create a series of 1-substituted 4-aryl-6-oxo-1,6-dihydropyridine-3-carboxamides, which involved a five-step process starting with dimethyl 2-((dimethylamino)methylidene)-3-oxopentanedioate and primary amines, followed by transformations to tosyloxy and chloro derivatives, and then Suzuki-Miyaura arylations . Another study reported a one-pot synthesis method for 4-unsubstituted derivatives of 2-oxo(thioxo)-1,2-dihydropyridine-3-carboxamide, among other compounds, through condensation reactions of formaldehyde with CH acids and enamines . Additionally, a novel one-pot synthesis of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives was achieved using a sequential aza-Wittig/cycloaddition/ring-transformation mechanism .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives has been elucidated using various spectroscopic techniques. In one study, the structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was confirmed by X-ray diffraction analysis . Stereochemical investigations of diastereomeric N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides were conducted using NMR spectroscopy, including 1D and 2D NOESY experiments, to assign configurations of stereogenic centers . The crystal structure of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide was determined by analyzing hydrogen bonding patterns in single crystals obtained by slow evaporation .
Chemical Reactions Analysis
The chemical reactivity of dihydropyridine derivatives includes their potential as antioxidants. For example, certain 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives exhibited potent antioxidant activity, with some compounds showing higher activity than ascorbic acid . The unexpected formation of (2-oxo-1,2-dihydropyridin-3-yl)-1,3,5-triazine derivatives instead of pyrido[2,3-d]pyrimidine derivatives during an aza-Wittig reaction highlights the complex reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are closely related to their molecular structure. The antioxidant activity of these compounds is one such property that has been extensively studied, with assays such as DPPH radical scavenging method and reducing power assay being used to evaluate their efficacy . The crystallographic analysis provides insights into the solid-state properties, such as the formation of infinite chains along the b-axis direction due to hydrogen bonding in 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide .
科学的研究の応用
Dihydropyridines in Medicinal Chemistry
Dihydropyridines, characterized by their core structure, have been explored for various medicinal applications due to their biological activities. For instance, certain dihydropyridines bearing carbonyl functions have been identified as antihypertensive agents and coronary vessel dilators, highlighting the potential therapeutic relevance of such compounds in cardiovascular diseases (Schneiders & Zimmer, 1991).
Thiophene Derivatives and Biological Activity
Thiophene derivatives have been studied for their antimicrobial properties. A study on biologically active thiophene-3-carboxamide derivatives demonstrated antibacterial and antifungal activities, which could indicate the utility of thiophene-based compounds in developing new antimicrobial agents (Vasu et al., 2003).
Carboxamides in Drug Design
Carboxamide groups are common in drug molecules due to their ability to engage in hydrogen bonding, influencing the pharmacokinetic and pharmacodynamic properties of the compounds. For example, the crystal structures of certain anticonvulsant enaminones, which include a carboxamide functional group, were determined to understand their anticonvulsant activities better, illustrating the significance of such functional groups in medicinal chemistry (Kubicki et al., 2000).
特性
IUPAC Name |
1-methyl-2-oxo-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c1-19-8-2-4-12(17(19)22)16(21)18-10-11-6-7-14(24-11)15(20)13-5-3-9-23-13/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOKKSWIKVHYPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Azido-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B2507473.png)
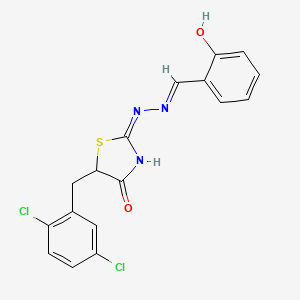
![[2-(4-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2507478.png)
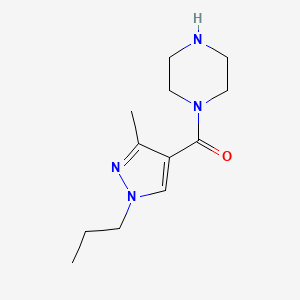

![2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2507481.png)
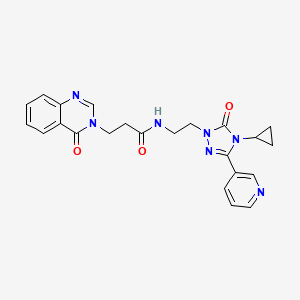

![N-(3-acetylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
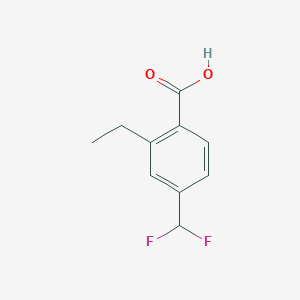
![2-Chloro-N-[1-[2-fluoro-4-(trifluoromethyl)phenyl]ethyl]-N-methylacetamide](/img/structure/B2507487.png)
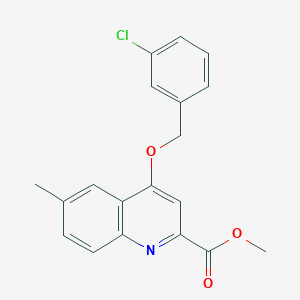
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carbonitrile](/img/structure/B2507491.png)
![(Z)-8-(3-methoxybenzyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2507492.png)